molecular formula C11H16F3NO B15061216 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide

2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide

Cat. No.: B15061216
M. Wt: 235.25 g/mol
InChI Key: KAJFARIPSYDZKV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide is an organic compound with the molecular formula C11H16F3NO and a molecular weight of 235.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group and an acetamide moiety attached to an octahydro-1H-inden-5-yl group. It is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with octahydro-1H-indene-5-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(octahydro-1H-inden-2-yl)acetamide
  • 2,2,2-Trifluoro-N-(octahydro-1H-inden-3-yl)acetamide

Uniqueness

2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The position of the trifluoromethyl group and the acetamide moiety can significantly influence its reactivity and interactions compared to similar compounds .

Properties

Molecular Formula

C11H16F3NO

Molecular Weight

235.25 g/mol

IUPAC Name

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C11H16F3NO/c12-11(13,14)10(16)15-9-5-4-7-2-1-3-8(7)6-9/h7-9H,1-6H2,(H,15,16)

InChI Key

KAJFARIPSYDZKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(CC2C1)NC(=O)C(F)(F)F

Origin of Product

United States

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